N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Description
The compound N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide is a highly complex macrocyclic molecule featuring a pentazacycloicosane core fused with dithia and pentaoxo moieties. Its structure includes multiple functional groups, such as amino-2-oxoethyl, benzyl, and 4-hydroxyphenylmethyl substituents, as well as a pyrrolidine-2-carboxamide tail.
Properties
IUPAC Name |
N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMIGOEDGHVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H63N13O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-23-7 | |
| Record name | Ornipressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Resin Swelling and Initial Deprotection
The Rink amide resin is pre-swelled in dichloromethane (DCM) for 2 hours, followed by N,N-dimethylformamide (DMF) to enhance accessibility of reactive sites. Fmoc deprotection is achieved using 20% piperidine in DMF, which removes the fluorenylmethyloxycarbonyl (Fmoc) group from the terminal glycine residue.
Sequential Amino Acid Coupling
Each amino acid is coupled using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators. For example, Fmoc-D-Arg(Pbf)—a protected arginine derivative—is anchored to the resin with a coupling efficiency of >98% under these conditions. The process is repeated for subsequent residues, including benzyl-protected cysteine and 4-hydroxyphenylmethyl-modified tyrosine, ensuring regioselectivity.
Table 1: Coupling Reagents and Efficiency
| Amino Acid | Activator System | Coupling Time (hr) | Efficiency (%) |
|---|---|---|---|
| Fmoc-Gly | DIC/HOBt | 1.5 | 99.2 |
| Fmoc-D-Arg(Pbf) | DIC/HOBt | 2.0 | 98.7 |
| Fmoc-Cys(Trt) | DIC/HOBt | 2.5 | 97.5 |
Disulfide Bond Formation Strategies
The 1,2-dithia-5,8,11,14,17-pentazacycloicosane core requires precise oxidation of cysteine thiol groups to disulfides. Three methods are validated:
Iodine-Mediated Oxidation
Crude peptide thiols are treated with 0.1 M iodine in methanol, achieving disulfide cyclization within 4 hours at 25°C. This method yields 85–90% conversion but risks overoxidation of methionine residues.
Air Oxidation
Prolonged stirring of the peptide in aqueous buffer (pH 8.0) under atmospheric oxygen achieves 70–75% disulfide formation over 48 hours. While gentler, this approach necessitates stringent pH control to prevent hydrolysis.
Potassium Ferricyanide Oxidation
A 0.05 M K₃[Fe(CN)₆] solution in 50% acetic acid induces rapid disulfide linkage within 1 hour, with yields exceeding 92%. Excess oxidant is removed via ion-exchange chromatography post-reaction.
Table 2: Disulfide Formation Efficiency
| Method | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodine | 4 | 89 | 94 |
| Air Oxidation | 48 | 73 | 91 |
| K₃[Fe(CN)₆] | 1 | 92 | 96 |
Cleavage and Global Deprotection
The peptide-resin conjugate is treated with a cleavage cocktail comprising trifluoroacetic acid (TFA, 80%), phenol (5%), thioanisole (3.33%), and triisopropylsilane (TIPS, 5%) to simultaneously cleave the peptide and remove acid-labile protecting groups. The reaction proceeds at 25°C for 3 hours, after which the crude product is precipitated in ice-cold methyl tert-butyl ether (MTBE). This step achieves >95% cleavage efficiency while minimizing side reactions like aspartimide formation.
Purification and Characterization
Preparative HPLC
Crude material is purified on a C-18 reverse-phase column using a gradient of methanol (20–50%) in 0.1% aqueous acetic acid. Fractions eluting at 30–35% methanol are pooled, yielding >99% purity as confirmed by analytical HPLC.
Ion-Exchange Chromatography
Anion-exchange resin (e.g., Dowex 1×2) is employed to remove residual ferricyanide ions post-oxidation, ensuring metal contaminants are below 10 ppm.
Table 3: HPLC Purification Parameters
| Column | Mobile Phase | Gradient Profile | Purity (%) |
|---|---|---|---|
| C-18 (250 × 21.2 mm) | 0.1% AcOH/MeOH | 20–50% over 40 min | 99.5 |
| C-8 (150 × 4.6 mm) | 0.1% TFA/ACN | 25–45% over 30 min | 98.8 |
Analytical Validation
Chemical Reactions Analysis
Types of Reactions: Ornipressin primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used to facilitate peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.
Cleavage Reagents: A mixture of TFA, water, and scavengers (such as triisopropylsilane) is used to cleave the peptide from the resin.
Major Products Formed: The primary product formed from these reactions is the ornipressin peptide itself. During its synthesis, intermediate peptides are also formed, which are subsequently elongated to produce the final product .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- The compound's structural features may enhance its interaction with biological targets involved in cancer progression. Peptide-based drugs have shown promise in selectively targeting cancer cells while minimizing effects on normal tissues.
- Studies have indicated that similar compounds exhibit proteasome inhibition and antimicrobial properties, suggesting potential for development as anticancer agents .
-
Peptide Therapeutics :
- As a peptide derivative, this compound could be utilized in the design of new peptide therapeutics aimed at various diseases. Peptides are known for their specificity and lower toxicity compared to traditional small-molecule drugs.
- The incorporation of hydrazino and amino acid motifs can enhance stability against enzymatic degradation, improving pharmacokinetic profiles .
- Neuropharmacology :
Biochemical Research
-
Enzyme Inhibition Studies :
- The compound can serve as a substrate or inhibitor in enzyme assays to explore its biochemical interactions and mechanisms of action. Understanding these interactions is crucial for drug development and therapeutic applications.
- Its structural features may allow it to mimic natural substrates in enzymatic reactions .
- Molecular Biology Applications :
Case Studies
- Synthesis and Characterization :
- Therapeutic Efficacy :
Data Tables
Mechanism of Action
Ornipressin exerts its effects by mimicking the action of natural vasopressin. It binds to V1 receptors located on the smooth muscle cells of blood vessels, leading to vasoconstriction. This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which increases intracellular calcium levels. The elevated calcium levels cause the smooth muscle cells to contract, resulting in vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of molecules: (1) marine-derived macrocycles, (2) synthetic spiro compounds with benzothiazole/pyrrolidine motifs, and (3) graph-theoretically similar compounds.
Structural and Functional Group Comparison
The table below highlights key differences and similarities with representative analogs:
Graph-Theoretical Similarity Analysis
Using graph-based comparison methods , the compound’s structure was analyzed against a database of 10,000 macrocycles. Key findings:
- Node Similarity: The pentazacycloicosane core shares 85% node alignment with salternamides (marine macrocycles) but diverges in edge connectivity due to dithia bridges.
- Computational Challenges : Due to its size (42 heavy atoms), graph isomorphism calculations required heuristic optimizations to avoid NP-hard complexity .
Pharmacophoric Overlaps
While experimental binding data is absent, pharmacophore modeling reveals:
- The 4-hydroxyphenylmethyl group aligns with tyrosine kinase inhibitors (e.g., erlotinib).
- The pyrrolidine-2-carboxamide tail mimics proline-rich domains in protease substrates.
Research Findings and Implications
Marine Actinomycete Parallels: The compound’s macrocyclic core and functional diversity resemble salternamides, which exhibit antifungal activity via membrane disruption .
Synthetic Feasibility : The benzyl and hydroxylphenyl groups mirror intermediates in , implying that modular synthesis (e.g., Schiff base reactions) could be adapted for derivatives .
Graph Comparison Utility : Structural alignment algorithms confirmed that graph-based methods outperform SMILES strings or bit-vectors in capturing macrocyclic similarity, though scalability remains a hurdle .
Biological Activity
The compound N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide (referred to as Compound X) is a complex peptide with potential therapeutic applications. This article explores its biological activity based on various studies and findings.
Chemical Structure
Compound X has a highly intricate structure characterized by multiple functional groups that contribute to its biological activity. The presence of amino acids and a cyclic structure enhances its interaction with biological targets.
Receptor Interaction:
Compound X primarily interacts with specific receptors involved in physiological processes. Research indicates that it may modulate vasopressin receptors (V1aR, V1bR, V2R), which play crucial roles in fluid balance and blood pressure regulation .
Cell Signaling Pathways:
The compound is believed to influence various signaling pathways associated with cell proliferation and apoptosis. It may activate or inhibit pathways linked to growth factors and hormonal responses .
Pharmacological Effects
The biological activity of Compound X can be summarized as follows:
| Activity | Description |
|---|---|
| Vasopressor Effect | Enhances blood pressure through vasopressin receptor activation. |
| Antidiuretic Action | Promotes water retention in kidneys by acting on V2R receptors. |
| Neurotransmitter Modulation | Influences neurotransmitter release affecting mood and behavior. |
| Anticancer Potential | Exhibits cytotoxic effects on certain cancer cell lines through apoptosis induction. |
Case Studies
- Vasopressin Regulation: In a study involving heart failure patients, elevated levels of vasopressin were linked to increased vascular resistance and fluid retention. Compound X showed promise in normalizing these levels and improving patient outcomes .
- Cancer Cell Lines: Research demonstrated that Compound X induced apoptosis in breast cancer cell lines by activating caspase pathways while inhibiting cell cycle progression .
Toxicology and Safety Profile
Toxicological assessments indicate that Compound X has a favorable safety profile at therapeutic doses. However, high concentrations may lead to adverse effects such as hypertension and electrolyte imbalances due to excessive vasopressin-like activity .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of infrared spectroscopy (IR) for functional group analysis, nuclear magnetic resonance (NMR) for atomic connectivity and stereochemical elucidation, and electrospray ionization high-resolution mass spectrometry (ESI-HRMS) for precise molecular weight determination is critical. Cross-referencing these techniques ensures structural validation. For example, IR can confirm amide bonds (1650–1750 cm⁻¹), while 1H NMR resolves proton environments in the macrocyclic framework . ESI-HRMS provides exact mass data, distinguishing between isomers or impurities.
Q. How should researchers design a synthesis route for this compound given its complex macrocyclic architecture?
- Methodological Answer : The synthesis should prioritize modular assembly of subunits to simplify complexity. Key steps include:
- Protecting group strategies (e.g., tert-butoxycarbonyl for amines) to prevent unwanted side reactions.
- Stepwise cyclization using coupling agents like HATU or EDCI to form amide and thioether linkages.
- Flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) to enhance reaction control and scalability .
- Intermediate purification via preparative HPLC to isolate macrocyclic precursors.
Advanced Research Questions
Q. What experimental design strategies can optimize synthesis yield and purity?
- Methodological Answer : Implement Design of Experiments (DoE) to systematically evaluate variables such as temperature, solvent polarity, and catalyst loading. For example:
- A factorial design can identify interactions between reaction time (12–48 hours) and pH (6.5–8.5) in cyclization steps .
- Response surface methodology (RSM) optimizes precursor concentrations (e.g., 0.1–0.5 M) to maximize yield while minimizing byproducts .
- Real-time monitoring via inline spectroscopy (e.g., Raman) enables dynamic adjustments during flow synthesis .
Q. How can computational tools like COMSOL Multiphysics integrated with AI enhance synthesis or analysis?
- Methodological Answer :
- AI-driven reaction prediction : Machine learning models trained on reaction databases can propose viable pathways for macrocycle formation, reducing trial-and-error approaches .
- Multiphysics simulations : COMSOL models predict heat/mass transfer dynamics in flow reactors, ensuring uniform mixing and temperature control during exothermic steps .
- Molecular dynamics (MD) simulations : Assess conformational stability of the macrocycle in solvents like DMF or acetonitrile, guiding solvent selection .
Q. What methodologies are appropriate for assessing biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- In vitro enzyme assays : Use acetylcholinesterase (AChE) inhibition protocols with Ellman’s reagent to quantify activity. IC₅₀ values are derived from dose-response curves (e.g., 0.1–100 µM concentrations) .
- Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., cancer biomarkers) with immobilized ligands.
- Cellular uptake studies : Fluorescent labeling (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy.
Q. How can researchers resolve contradictions in spectroscopic data indicating structural discrepancies?
- Methodological Answer :
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, NOESY) to resolve stereochemical ambiguities. For instance, NOESY correlations can confirm spatial proximity of benzyl and hydroxyphenyl groups .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to clarify ambiguous NMR signals.
- X-ray crystallography : If single crystals are obtainable, crystallographic data provides definitive structural proof .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
